molecular formula C13H13N3O3S B2636569 3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-(methylsulfanyl)pyridine-3-carboxylate CAS No. 744211-76-5

3-(1-Aminoethylidene)-3-cyano-2-oxopropyl 2-(methylsulfanyl)pyridine-3-carboxylate

Cat. No.: B2636569
CAS No.: 744211-76-5
M. Wt: 291.33
InChI Key: IANBRKJZWBWVID-UHFFFAOYSA-N
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Description

The compound appears to contain a pyridine ring, which is a basic aromatic heterocycle with a nitrogen atom . Pyridine derivatives are found in many natural products and bioactive pharmaceuticals .


Synthesis Analysis

The synthesis of pyridine derivatives can be complex and varied, depending on the specific structures involved .


Molecular Structure Analysis

The molecular structure of this compound would be based on the pyridine ring, with various functional groups attached. These include an aminoethylidene group, a cyano group, an oxopropyl group, a methylsulfanyl group, and a carboxylate group .


Chemical Reactions Analysis

Pyridine derivatives can undergo a variety of chemical reactions, including reactions with acid anhydrides . The specific reactions would depend on the functional groups present in the molecule .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its specific structure. Pyridine derivatives generally have interesting and unusual physical, chemical, and biological properties due to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Scientific Research Applications

Synthesis of Aryl Tethered 1,2-Dihydro-2-oxopyridine-3-carboxylic Acids

An innovative synthesis of aryl tethered 1,2-dihydro-2-oxopyridine-3-carboxylic acids has been developed. This involves the nucleophile-induced ring transformation of methyl 6-aryl-4-methylsulfanyl-2H-pyran-2-one-3-carboxylates using cyanamide or arylamidine in excellent yields (Pratap et al., 2007).

Formation of Pyrrolo[3,2-d]pyrimidines

Methyl 3-{[(benzoylamino)(methylsulfanyl)methylidene]amino}-4-(3-pyridinylmethyl)-1H-pyrrole-2-carboxylate was selectively converted to 2-amino-7-(3-pyridinylmethyl)-3,5-dihydro-4H-pyrrolo[3,2-d]pyrimidine-4-one in methanolic ammonia in the presence of sodium amide (Pathak, 2000).

Regioselective Syntheses of Functionalized 2-Aminopyridines and 2-Pyridinones

An efficient one-pot synthesis of 2-amino-6-aryl-4-methylsulfanylpyridines and 6-aryl-3-cyano-4-methylsulfanyl-2(1H)-pyridinone has been illustrated. This method involves ring transformation of 6-aryl-3-cyano-4-methylsulfanyl-2H-pyran-2-ones by urea through different reaction conditions (Goel et al., 2005).

Intramolecular 6-Endo-Dig-Cyclization

5-Aminomethyl-4-(1,2,3-thiadiazol-4-yl)furan-2-carboxylic acid ethyl ester reacted with bases to give ethyl 5-sulfanylidene-4,5,6,7-tetrahydrofuro[2,3-c]pyridine-2-carboxylate as a result of intramolecular 6-endo-dig-cyclization of thioketene generated in situ with an internal CH2NH2 nucleophile (Remizov et al., 2019).

Synthesis of Functionalized 4H-Pyrano[3,2-c]pyridines

The reaction of 4-hydroxy-6-methyl-2-pyridone with benzylidenemalononitriles in an ethanolic solution containing a catalytic amount of piperidine and α-cyanoacrylic esters in pyridine affords the corresponding 4H-pyrano[3,2-c]pyridines (Mekheimer et al., 1997).

Mechanism of Action

The mechanism of action of this compound in biological systems would depend on its specific structure and the target it interacts with. Pyridine derivatives can have a wide range of biological activities .

Future Directions

The future research directions could include further exploration of the synthesis, properties, and potential applications of this compound. Pyridine derivatives are of interest in various fields, including medicinal chemistry, materials science, and more .

Properties

IUPAC Name

(4-amino-3-cyano-2-oxopent-3-enyl) 2-methylsulfanylpyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O3S/c1-8(15)10(6-14)11(17)7-19-13(18)9-4-3-5-16-12(9)20-2/h3-5H,7,15H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IANBRKJZWBWVID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C(C#N)C(=O)COC(=O)C1=C(N=CC=C1)SC)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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